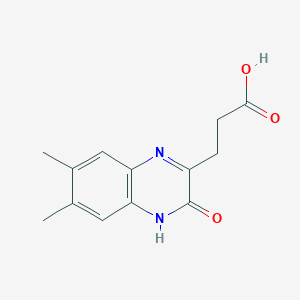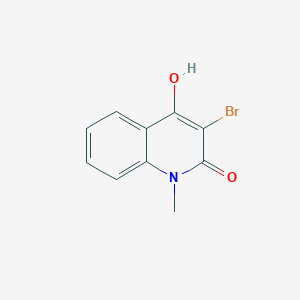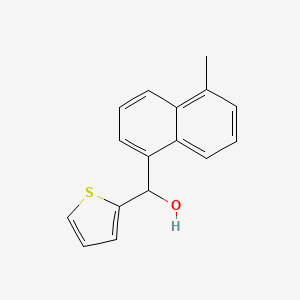
1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-クロロ-6-メチルフェニル)スルホニル)アゼチジンは、アゼチジン類に属する化学化合物です。アゼチジン類は、4員環の窒素含有複素環であり、その独特の構造と化学的性質により注目されています。
合成方法
合成経路と反応条件
1-((2-クロロ-6-メチルフェニル)スルホニル)アゼチジンの合成は、通常、適切な前駆体の環化を特定の条件下で行うことにより行われます。一般的な方法の1つは、2-クロロ-6-メチルベンゼンスルホニルクロリドとアゼチジン前駆体を塩基の存在下で反応させる方法です。 反応条件には、ジクロロメタンまたはテトラヒドロフランなどの溶媒の使用が含まれることが多く、反応は中間体の安定性を確保するために低温で行われます .
工業的製造方法
この化合物の工業的製造には、同様の合成経路が使用されますが、より大規模で行われます。連続フロー反応器と自動化システムの使用により、製造プロセスの効率と収率を向上させることができます。 さらに、再結晶またはクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます .
化学反応解析
反応の種類
1-((2-クロロ-6-メチルフェニル)スルホニル)アゼチジンは、以下を含むさまざまな化学反応を起こすことができます。
置換反応: 化合物中の塩素原子は、適切な条件下で他の求核剤と置換することができます。
酸化と還元: スルホニル基は酸化還元反応に関与し、異なる酸化状態を形成することができます。
一般的な試薬と条件
置換反応: アジ化ナトリウムまたはシアン化カリウムなどの試薬を求核置換に使用することができます。
酸化と還元: 過酸化水素などの酸化剤または水素化リチウムアルミニウムなどの還元剤を使用することができます。
生成される主な生成物
置換反応: 塩素原子を置換する異なる置換基を持つ生成物。
酸化と還元: スルホニル基のさまざまな酸化状態。
開環反応: 開環プロセスから得られる官能基を持つ線形化合物.
科学研究への応用
1-((2-クロロ-6-メチルフェニル)スルホニル)アゼチジンは、いくつかの科学研究への応用があります。
化学: より複雑な分子やポリマーの合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗ウイルス性などの潜在的な生物活性について調査されています。
医学: 特に新しい治療薬の設計において、薬物開発における可能性のある用途について探求されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-methylbenzenesulfonyl chloride with an azetidine precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, leading to the formation of different oxidation states.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Ring-Opening Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chlorine atom.
Oxidation and Reduction: Various oxidation states of the sulfonyl group.
Ring-Opening Reactions: Linear compounds with functional groups derived from the ring-opening process.
科学的研究の応用
1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
1-((2-クロロ-6-メチルフェニル)スルホニル)アゼチジンの作用機序には、特定の分子標的との相互作用が関与しています。スルホニル基は、生体分子中の求核性部位と強い相互作用を形成し、特定の酵素または受容体の阻害につながる可能性があります。 アゼチジン環も結合相互作用に関与し、化合物の全体的な生物活性に寄与しています .
類似化合物との比較
類似化合物
アゼチジン-2-カルボン酸: 異なる官能基を持つ別のアゼチジン誘導体。
2-クロロ-6-メチルベンゼンスルホニルクロリド: 標的化合物の合成に使用される前駆体。
スルホニルアジリジン: 同様のスルホニル基を持つが、環構造が異なる化合物
独自性
1-((2-クロロ-6-メチルフェニル)スルホニル)アゼチジンは、スルホニル基とアゼチジン環の特定の組み合わせによって独特です。 この組み合わせにより、さまざまな用途に適した貴重な化合物となる、独特の化学的および生物学的特性が得られます .
特性
分子式 |
C10H12ClNO2S |
|---|---|
分子量 |
245.73 g/mol |
IUPAC名 |
1-(2-chloro-6-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C10H12ClNO2S/c1-8-4-2-5-9(11)10(8)15(13,14)12-6-3-7-12/h2,4-5H,3,6-7H2,1H3 |
InChIキー |
PHCNZBJFKSNDIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)N2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11863183.png)

![3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11863187.png)


![11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B11863208.png)



![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B11863245.png)


![3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11863252.png)
